The Core Mechanism of BI-6901: A Technical Guide to a Potent and Selective CCR10 Antagonist
The Core Mechanism of BI-6901: A Technical Guide to a Potent and Selective CCR10 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-6901 is a potent and selective small molecule antagonist of the C-C chemokine receptor 10 (CCR10).[1] CCR10 and its ligands, CCL27 and CCL28, play a crucial role in regulating the trafficking of immune cells, particularly T cells and plasma cells, to the skin and mucosal tissues.[2] Dysregulation of the CCR10/CCL27/CCL28 axis is implicated in the pathogenesis of various inflammatory skin diseases, including atopic dermatitis and psoriasis, making CCR10 an attractive therapeutic target.[2] This technical guide provides an in-depth overview of the mechanism of action of BI-6901, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Mechanism of Action
BI-6901 exerts its pharmacological effect by directly binding to the CCR10 receptor, a G protein-coupled receptor (GPCR), and competitively inhibiting the binding of its natural ligands, CCL27 and CCL28. This antagonism blocks the initiation of the downstream signaling cascade that is normally triggered by ligand binding.
The binding of CCL27 or CCL28 to CCR10 induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, causing the dissociation of the Gα and Gβγ subunits. These dissociated subunits then modulate the activity of various effector enzymes and ion channels.
BI-6901, by blocking ligand binding, prevents these initial steps. Specifically, it has been demonstrated to inhibit:
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GTP Binding: BI-6901 attenuates the agonist-induced binding of GTP to the Gα subunit of the G protein coupled to CCR10.[2]
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Calcium Mobilization: It blocks the CCL27-dependent intracellular calcium (Ca²⁺) flux in cells expressing human CCR10.[3]
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cAMP Production: The compound inhibits the CCL27-dependent production of cyclic adenosine monophosphate (cAMP) in CCR10-transfected cells.[2]
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Chemotaxis: BI-6901 effectively inhibits the migration of cells towards a chemoattractant gradient of CCR10 ligands.
The culmination of these inhibitory actions is the suppression of the inflammatory response mediated by CCR10-expressing immune cells.
Quantitative Data
The in vitro potency and selectivity of BI-6901 and its related compounds have been characterized across various functional assays and cell backgrounds. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of BI-6901 and its Racemate (BI-6536) and Negative Control (BI-6902)
| Compound | Assay | Cell Line | Ligand | pIC50 |
| BI-6901 (Eutomer) | FLIPR Ca²⁺ flux | CHO-K (hCCR10) | hCCL27 | 9.0 |
| BI-6536 (Racemate) | FLIPR Ca²⁺ flux | CHO-K (hCCR10) | hCCL27 | 8.9 |
| BI-6902 (Distomer) | FLIPR Ca²⁺ flux | CHO-K (hCCR10) | hCCL27 | 5.5 |
| BI-6536 (Racemate) | cAMP Production | HEK (hCCR10) | hCCL27 | 7.6 |
| BI-6536 (Racemate) | GTP Binding | CHO-K (hCCR10) | hCCL27 | 8.0 |
| BI-6536 (Racemate) | Chemotaxis | Ba/F3 (mCCR10) | mCCL27 | 9.0 |
Data sourced from opnMe.com by Boehringer Ingelheim.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium (Ca²⁺) Flux Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.
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Cell Line: CHO-K cells stably transfected with human CCR10 and the photoprotein aequorin.
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Protocol:
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Cell Preparation: Culture the transfected CHO-K cells to approximately 80-90% confluency.
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Aequorin Reconstitution: Incubate the cells with the aequorin cofactor, coelenterazine, in the dark to form the functional photoprotein.
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Compound Incubation: Seed the cells into a 96- or 384-well plate. Add varying concentrations of BI-6901 or control compounds to the wells and incubate.
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Agonist Stimulation: Add the CCR10 ligand, human CCL27, to the wells to stimulate the receptor.
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Signal Detection: Immediately measure the luminescence generated by the interaction of Ca²⁺ with aequorin using a luminometer. The light emission is proportional to the intracellular Ca²⁺ concentration.
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Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
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cAMP Production Assay
This assay quantifies the inhibition of adenylyl cyclase activity, which leads to a decrease in cAMP levels.
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Cell Line: HEK293 cells transfected with human CCR10.
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Protocol:
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Cell Seeding: Plate the transfected HEK293 cells in a suitable multi-well plate and allow them to adhere.
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Compound Treatment: Pre-incubate the cells with different concentrations of BI-6901.
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Adenylyl Cyclase Stimulation: Add forskolin (a direct activator of adenylyl cyclase) and the CCR10 ligand (CCL27) to the cells.
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Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.
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cAMP Measurement: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
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Data Analysis: Calculate the percent inhibition of cAMP production at each compound concentration and determine the IC50.
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GTP Binding Assay
This assay measures the inhibition of agonist-induced binding of a radiolabeled GTP analog to G proteins.
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Cell Line: Membranes from CHO-K cells stably expressing human CCR10.
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Protocol:
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Membrane Preparation: Prepare crude membrane fractions from the CCR10-expressing CHO-K cells.
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Assay Setup: In a 96-well filter plate, combine the cell membranes, BI-6901 at various concentrations, GDP, and the CCR10 ligand (CCL27).
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Initiation of Reaction: Add [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to initiate the binding reaction.
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Incubation: Incubate the plate to allow for G protein activation and [³⁵S]GTPγS binding.
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Termination and Filtration: Stop the reaction by rapid filtration through the filter plate, which traps the membranes with bound [³⁵S]GTPγS. Wash the filters to remove unbound radioligand.
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Detection: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC50 of BI-6901 by analyzing the inhibition of [³⁵S]GTPγS binding at different compound concentrations.
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Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
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Cell Line: Ba/F3 cells, a murine pro-B cell line, transfected with murine CCR10.
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Protocol:
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Cell Preparation: Culture the Ba/F3-mCCR10 cells and then resuspend them in serum-free medium.
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Assay Plate Setup: Use a multi-well chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating the upper and lower chambers.
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Chemoattractant Addition: Add the chemoattractant, murine CCL27, to the lower chamber.
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Cell Seeding: Add the cell suspension, pre-incubated with various concentrations of BI-6901, to the upper chamber.
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Incubation: Incubate the plate to allow for cell migration through the membrane towards the chemoattractant.
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Quantification of Migration: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining the cells that have migrated to the underside of the membrane and quantifying the stain.
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Data Analysis: Calculate the inhibition of chemotaxis at each BI-6901 concentration to determine the IC50.
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In Vivo Dinitrofluorobenzene (DNFB) Contact Hypersensitivity Model
This is a T-cell-dependent model of skin inflammation in mice that mimics allergic contact dermatitis.
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Animal Model: Balb/c mice.
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Protocol:
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Sensitization Phase:
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On day 0, shave the abdomen of the mice.
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Apply a solution of DNFB in a vehicle (e.g., acetone and olive oil) to the shaved abdomen to sensitize the immune system.
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Treatment:
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On the day of challenge (day 5), administer BI-6901 (e.g., 100 mg/kg) via intraperitoneal (i.p.) injection.
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A second dose is typically administered 8 hours after the first to maintain exposure.
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Elicitation (Challenge) Phase:
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Shortly after the first dose of BI-6901, apply a lower concentration of DNFB solution to the ears of the mice to elicit an inflammatory response.
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Measurement of Inflammation:
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Measure the ear thickness using a caliper before the challenge and at various time points after (e.g., 24 hours).
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The increase in ear swelling is a measure of the inflammatory response.
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Data Analysis: Compare the ear swelling in the BI-6901-treated group to the vehicle-treated group to determine the efficacy of the compound in reducing inflammation.
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Visualizations
Signaling Pathway
Caption: CCR10 Signaling Pathway and Inhibition by BI-6901.
Experimental Workflow
Caption: Workflow of the DNFB Contact Hypersensitivity Model.
References
- 1. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]
- 2. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
